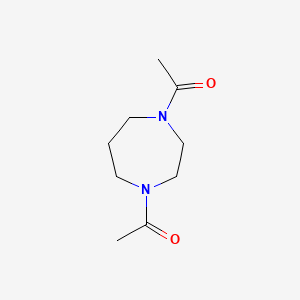

1,1'-(1,4-Diazepane-1,4-diyl)diethanone

CAS No.:

Cat. No.: VC13060885

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O2 |

|---|---|

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 1-(4-acetyl-1,4-diazepan-1-yl)ethanone |

| Standard InChI | InChI=1S/C9H16N2O2/c1-8(12)10-4-3-5-11(7-6-10)9(2)13/h3-7H2,1-2H3 |

| Standard InChI Key | OVISHFRELVUGMW-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCN(CC1)C(=O)C |

| Canonical SMILES | CC(=O)N1CCCN(CC1)C(=O)C |

Introduction

1,1'-(1,4-Diazepane-1,4-diyl)diethanone is a chemical compound that belongs to the class of diazepanes, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by the presence of two ethanone groups attached to the 1,4 positions of the diazepane ring. Despite its potential interest in organic chemistry and pharmaceutical research, detailed information on this compound is limited in the available literature.

Data Tables

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Example Diazepane Derivative | C9H14N2O2 | 182.22 g/mol | Potential Antimicrobial |

Future Research Directions

Future research should focus on synthesizing 1,1'-(1,4-Diazepane-1,4-diyl)diethanone and evaluating its chemical and biological properties. This could involve:

-

Synthesis Optimization: Developing efficient synthesis protocols.

-

Biological Screening: Investigating potential biological activities such as antimicrobial or antitumor effects.

-

Structural Analysis: Conducting detailed structural studies to understand its molecular interactions.

By pursuing these avenues, researchers can uncover the full potential of this compound and its applications in chemistry and medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume